An In-depth Technical Guide to Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Synthesis and Properties
An In-depth Technical Guide to Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group imparts unique properties, such as enhanced metabolic stability and binding affinity, to the target molecules. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of ethyl 3-hydroxy-4,4,4-trifluorobutyrate, intended to be a valuable resource for researchers in organic synthesis and drug discovery.
Chemical Properties and Data
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate, also known by its IUPAC name ethyl 4,4,4-trifluoro-3-hydroxybutanoate, is a colorless liquid with a fruity odor.[1] It is sparingly soluble in water.[1]
Table 1: Physicochemical Properties of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate
| Property | Value | Reference |
| Molecular Formula | C₆H₉F₃O₃ | [1][2][3] |
| Molecular Weight | 186.13 g/mol | [2][4] |
| CAS Number | 372-30-5 | [1][4] |
| Appearance | Colorless liquid / Low melting solid | [1][3] |
| Boiling Point | 90-91 °C at 50 mmHg | [2] |
| 208.4 °C at 760 mmHg | [1] | |
| Melting Point | 23 °C | [2] |
| Density | 1.28 g/cm³ | [2] |
| Refractive Index | 1.374 - 1.378 | [1][2] |
| Vapor Pressure | 0.0496 mmHg at 25°C | [1] |
| LogP | 0.86280 - 1.58 | [1][2] |
Synthesis of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate
The most common and direct method for the synthesis of ethyl 3-hydroxy-4,4,4-trifluorobutyrate is the reduction of the corresponding β-ketoester, ethyl 4,4,4-trifluoroacetoacetate.
Primary Synthetic Route: Reduction of Ethyl 4,4,4-trifluoroacetoacetate
The reduction of the ketone functionality in ethyl 4,4,4-trifluoroacetoacetate can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its selectivity, mild reaction conditions, and operational simplicity.[1]
Experimental Protocol: Reduction of Ethyl 4,4,4-trifluoroacetoacetate with Sodium Borohydride
This protocol is based on a general procedure for the reduction of a similar substrate, ethyl 4-chloroacetoacetate, as detailed in a patent, and is adapted for the synthesis of the title compound.
Materials:
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Ethyl 4,4,4-trifluoroacetoacetate
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Methanol (anhydrous)
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Sodium borohydride (NaBH₄)
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Hydrogen chloride (gas or in a suitable solvent)
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Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4,4,4-trifluoroacetoacetate in anhydrous methanol. Cool the solution to -5 to 0 °C using an ice-salt bath.
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Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions, ensuring the temperature remains between -5 and 0 °C. The addition is exothermic, and careful temperature control is crucial.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 1-2 hours.
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Quenching and Neutralization: After the reaction is complete, carefully quench the reaction by the slow addition of a solution of hydrogen chloride in methanol until the pH of the mixture is between 2 and 3. This step should be performed in a well-ventilated fume hood as hydrogen gas may be evolved.
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Work-up: Remove the precipitated salts by filtration. The methanol is then removed from the filtrate under reduced pressure.
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Extraction: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.
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Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude ethyl 3-hydroxy-4,4,4-trifluorobutyrate can be purified by vacuum distillation to obtain the final product with high purity.
Expected Yield: A yield of approximately 68% can be expected for this reaction.[1]
Alternative Synthetic Routes
While the reduction of ethyl 4,4,4-trifluoroacetoacetate is the most direct approach, other methods for the synthesis of similar β-hydroxy esters have been reported in the literature, which could potentially be adapted. These include:
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Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on ruthenium-BINAP complexes, for the asymmetric hydrogenation of β-ketoesters can provide enantiomerically enriched β-hydroxy esters.
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Biocatalytic Reduction: The use of enzymes, such as ketoreductases from various microorganisms (e.g., baker's yeast), can offer a green and highly enantioselective method for the reduction of β-ketoesters.
These alternative methods are particularly valuable for the synthesis of specific enantiomers of ethyl 3-hydroxy-4,4,4-trifluorobutyrate, which are often required in pharmaceutical applications.
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of ethyl 3-hydroxy-4,4,4-trifluorobutyrate via the reduction of ethyl 4,4,4-trifluoroacetoacetate.
Caption: Experimental workflow for the synthesis of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate.
Spectroscopic Data
Spectroscopic data is crucial for the characterization of the final product. The National Institute of Standards and Technology (NIST) Chemistry WebBook is a valuable resource for the infrared (IR) and mass spectrum (electron ionization) of ethyl 3-hydroxy-4,4,4-trifluorobutyrate. Researchers are encouraged to consult this database for detailed spectral information.
Applications in Research and Development
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate serves as a key intermediate in the synthesis of more complex molecules. The trifluoromethyl group can significantly alter the biological activity and pharmacokinetic properties of a drug candidate. Its applications include:
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Pharmaceutical Synthesis: As a chiral building block for the introduction of a trifluorinated stereocenter.
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Agrochemical Development: In the synthesis of novel pesticides and herbicides with improved efficacy.
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Materials Science: For the preparation of fluorinated polymers and other advanced materials.
Conclusion
This technical guide has provided a detailed overview of the synthesis and properties of ethyl 3-hydroxy-4,4,4-trifluorobutyrate. The presented experimental protocol for its synthesis via the reduction of ethyl 4,4,4-trifluoroacetoacetate, along with the comprehensive physicochemical data, serves as a practical resource for researchers in the fields of chemistry and drug development. The versatility of this fluorinated building block ensures its continued importance in the development of new and improved chemical entities.
